molecular formula C34H64O2 B13783621 3-Hexadecyl-4-pentadecylideneoxetan-2-one CAS No. 67845-95-8

3-Hexadecyl-4-pentadecylideneoxetan-2-one

Cat. No.: B13783621
CAS No.: 67845-95-8
M. Wt: 504.9 g/mol
InChI Key: XPBFTRCBWYTEOD-FPODKLOTSA-N
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Description

Historical Context and Evolution of Oxetane (B1205548) Synthesis Methodologies

The synthesis of oxetanes, four-membered cyclic ethers, has a rich history marked by significant methodological advancements. A foundational method for constructing the oxetane ring is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. wikipedia.orgslideshare.net First reported by Emanuele Paternò and George Büchi, this reaction has become a cornerstone of oxetane synthesis. wikipedia.org The initial discovery by Paternò in 1909 involved the photochemical reaction of benzaldehyde (B42025) with 2-methyl-2-butene, leading to the formation of a [2+2] cycloadduct. cambridgescholars.comrsc.org However, it was Büchi who, in 1954, revisited and confirmed the oxetane structure of the product. cambridgescholars.comrsc.org

Over the years, the methodologies for oxetane synthesis have expanded significantly beyond this classic photochemical reaction. Modern approaches include intramolecular cyclizations, ring expansions of epoxides, and various formal [2+2] cycloadditions catalyzed by transition metals or Lewis bases. magtech.com.cnnih.gov These developments have enabled the synthesis of a wide array of substituted oxetanes with greater control over stereochemistry and functional group tolerance. researchgate.net The evolution of these synthetic strategies has been driven by the increasing recognition of the oxetane motif as a valuable structural unit in medicinal and materials chemistry. magtech.com.cn

Structural Characteristics and Chemical Significance of Substituted Oxetanones

Substituted oxetanones, also known as β-lactones, are a class of compounds characterized by a four-membered ring containing an ester group. wikipedia.org The defining feature of the oxetanone ring is its significant ring strain, which makes it susceptible to nucleophilic attack and ring-opening reactions. nih.gov This inherent reactivity makes β-lactones valuable synthetic intermediates for the preparation of a variety of other organic molecules. researchgate.net

The substituents on the oxetanone ring play a crucial role in modulating its chemical and physical properties. In the case of 3-Hexadecyl-4-pentadecylideneoxetan-2-one, the long alkyl chains (hexadecyl and pentadecylidene) impart a significant lipid-like character to the molecule. These long chains influence the molecule's solubility, melting point, and potential for self-assembly. The exocyclic double bond of the pentadecylidene group introduces a point of unsaturation, offering a site for further chemical modification.

β-Lactones are not merely synthetic curiosities; they are found in a number of natural products with potent biological activities. rsc.orgresearchgate.net Their diverse biological effects have led to them being considered "privileged structures" in drug discovery, with research exploring their potential as anticancer and antibacterial agents. nih.govnih.gov

Overview of Research Trends in Lipid-like Organic Scaffolds and their Chemical Transformations

Lipid-like organic scaffolds, characterized by the presence of long hydrocarbon chains, are a major focus of current chemical research due to their diverse applications in materials science and biomedicine. These molecules can mimic the structure and function of natural lipids, enabling the formation of self-assembled structures such as micelles, vesicles, and membranes. This behavior is being harnessed for applications in drug delivery, where lipid-based nanoparticles can encapsulate and protect therapeutic agents. dovepress.comnih.gov

Research in this area is also heavily focused on the chemical transformation of these lipid-like scaffolds to fine-tune their properties. For example, the introduction of functional groups or points of unsaturation can alter the packing of the molecules in an assembly, leading to changes in membrane fluidity or encapsulation efficiency. The enzymatic synthesis of structured lipids is another area of active investigation, aiming to produce lipids with specific fatty acid compositions for improved nutritional or physical properties. researchgate.net Furthermore, the development of biodegradable polymers from lactones, including those with long alkyl chains, is a significant trend, driven by the need for more sustainable materials. nih.gov

Rationale for Comprehensive Mechanistic and Synthetic Inquiry of 3-Hexadecyl-4-pentadecylideneoxetan-2-one

A comprehensive mechanistic and synthetic inquiry into 3-Hexadecyl-4-pentadecylideneoxetan-2-one is warranted for several key reasons. Firstly, this molecule combines the unique reactivity of the β-lactone ring with the physical properties of long-chain lipids. Understanding the interplay between the strained oxetanone core and the bulky, flexible alkyl chains is crucial for predicting its chemical behavior and potential applications.

Secondly, the synthesis of such a highly substituted oxetanone presents a significant challenge that can drive the development of new synthetic methodologies. Investigating its formation would provide valuable insights into the regioselectivity and stereoselectivity of reactions involving long-chain substrates.

Finally, given the established biological activity of other β-lactones and the use of lipid-like molecules in drug delivery, 3-Hexadecyl-4-pentadecylideneoxetan-2-one represents a novel scaffold with potential applications in biomedicine. A thorough investigation of its properties could reveal new opportunities for the development of advanced materials or therapeutic agents. The U.S. Environmental Protection Agency (EPA) has noted its use as a waterproofing agent and significant production volumes, indicating its industrial relevance. nih.gov

Data Tables

Table 1: Physicochemical Properties of 3-Hexadecyl-4-pentadecylideneoxetan-2-one

PropertyValueSource
Molecular FormulaC34H64O2 nih.gov
Molecular Weight504.9 g/mol nih.gov
Physical DescriptionLiquid, Other Solid nih.gov

Table 2: General Comparison of Lactone Ring Strain

Lactone Ring SizeCommon NameRing Strain (kcal/mol)
3α-LactoneHigh (not typically isolated)
4β-Lactone~22.8
5γ-LactoneLow
6δ-LactoneMinimal

Properties

CAS No.

67845-95-8

Molecular Formula

C34H64O2

Molecular Weight

504.9 g/mol

IUPAC Name

(4Z)-3-hexadecyl-4-pentadecylideneoxetan-2-one

InChI

InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(36-34(32)35)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/b33-31-

InChI Key

XPBFTRCBWYTEOD-FPODKLOTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC1/C(=C/CCCCCCCCCCCCCC)/OC1=O

Canonical SMILES

CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCCCCCC)OC1=O

physical_description

Liquid, Other Solid

Origin of Product

United States

Sophisticated Synthetic Strategies for 3 Hexadecyl 4 Pentadecylideneoxetan 2 One

Advanced Retrosynthetic Analysis and Key Bond Disconnection Approaches

Retrosynthetic analysis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one suggests several key bond disconnections to simplify the target molecule into readily available starting materials. The most logical disconnections involve the C-O and C-C bonds of the oxetanone ring, as well as the carbon-carbon double bond of the pentadecylidene moiety.

One primary retrosynthetic approach involves the disconnection of the ester linkage within the oxetanone ring, leading to a β-hydroxy carboxylic acid precursor. This strategy is attractive due to the numerous methods available for the synthesis of such intermediates. A further disconnection of the C3-C4 bond of this precursor via an aldol-type reaction would reveal a hexadecyl-substituted carbonyl compound and a pentadecyl-substituted acetate (B1210297) enolate equivalent.

Alternatively, a [2+2] cycloaddition approach could be envisioned. Disconnecting the oxetanone ring across the C2-C3 and C4-O bonds would lead to a ketene (B1206846) and an aldehyde. Specifically, hexadecylketene and 1-pentadecanal could theoretically react to form the desired oxetanone. However, controlling the regioselectivity and stereoselectivity of such cycloadditions with complex substrates can be challenging.

A third strategy focuses on the disconnection of the exocyclic double bond. This would lead to a 3-hexadecyl-4-keto-oxetan-2-one intermediate, which could then be subjected to a Wittig-type olefination to introduce the pentadecylidene group. This approach separates the challenge of forming the oxetanone ring from the installation of the alkenyl side chain.

Disconnection Approach Key Precursors Synthetic Strategy
β-Hydroxy Acid Cyclization3-Hydroxy-2-hexadecylheptadecanoic acidLactonization
[2+2] CycloadditionHexadecylketene and 1-PentadecanalKetene-aldehyde cycloaddition
Olefination of a Keto-Oxetanone3-Hexadecyl-4-oxetan-2-one and a pentadecyl phosphonium (B103445) ylideWittig reaction

Multi-Step Reaction Sequences and Optimization Protocols for Oxetanone Ring Formation

The formation of the strained β-lactone ring is a critical and often challenging step in the synthesis of oxetanones. Several multi-step sequences have been developed to achieve this transformation efficiently.

Achieving stereocontrol in the synthesis of substituted oxetanones is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. The synthesis of optically active di- and trisubstituted oxetanones can be achieved through various stereoselective methods. chimia.ch One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, an Evans aldol (B89426) reaction between a chiral N-acyloxazolidinone bearing the hexadecyl group and an appropriate aldehyde could establish the desired stereocenters at C3 and C4 of the β-hydroxy acid precursor. Subsequent removal of the chiral auxiliary and cyclization would yield the enantiomerically enriched oxetanone.

Another powerful strategy is asymmetric catalysis. For example, the enantioselective reduction of a β-keto ester precursor can provide access to a chiral β-hydroxy ester, which can then be cyclized to the corresponding oxetanone. chimia.ch Catalytic enantioselective additions of carbon nucleophiles to ketones also represent a formidable challenge in chemical synthesis, but recent advances in this area offer potential routes to chiral oxetanols and related intermediates. nih.gov

The introduction of the hexadecyl and pentadecylidene side chains requires careful planning. The hexadecyl group can be incorporated early in the synthesis, for example, by using a long-chain Grignard reagent or an organocuprate to perform a conjugate addition to an α,β-unsaturated ester.

The pentadecylidene group is best introduced in the later stages of the synthesis to avoid potential complications with its reactive double bond during the oxetanone ring formation. As mentioned in the retrosynthetic analysis, a Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction on a 4-keto-oxetan-2-one intermediate would be a suitable method for installing the exocyclic double bond with control over the E/Z geometry. The HWE reaction, in particular, often provides excellent E-selectivity. chemrxiv.org

Chemo-, Regio-, and Stereoselective Synthetic Methodologies

The synthesis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one must employ highly selective reactions to avoid the formation of unwanted isomers and byproducts.

Chemoselectivity: In a molecule with multiple functional groups, such as the target oxetanone, chemoselective reactions are crucial. For example, during the cyclization of the β-hydroxy acid precursor, conditions must be chosen that favor the formation of the four-membered lactone over intermolecular esterification or other side reactions. Reagents like benzenesulfonyl chloride in pyridine (B92270) are often effective for this transformation. chimia.ch

Regioselectivity: The regioselectivity of the ring-opening of the oxetanone is a key consideration in its reactivity. Nucleophilic attack can occur at either the carbonyl carbon (C2) or the β-carbon (C4). clockss.org In the context of the synthesis, controlling the regioselectivity of the reactions leading to the oxetanone is equally important.

Stereoselectivity: As discussed previously, controlling the relative and absolute stereochemistry of the substituents at C3 and C4 is a major challenge. Diastereoselective alkylation of enolates derived from chiral dioxanones has been shown to be an effective method for controlling the stereochemistry of substituted oxetanones. chimia.ch

Comparison of Catalytic and Non-Catalytic Synthetic Pathways

Both catalytic and non-catalytic methods can be employed for the synthesis of the oxetanone ring.

Non-Catalytic Pathways: Traditional methods for β-lactone formation often rely on stoichiometric reagents. The cyclization of β-hydroxy carboxylic acids using dehydrating agents like benzenesulfonyl chloride or trifluoroacetic anhydride (B1165640) falls into this category. While often reliable on a laboratory scale, these methods can generate significant amounts of waste.

Catalytic Pathways: The development of catalytic methods for β-lactone synthesis is an area of active research, driven by the principles of green chemistry. The carbonylation of epoxides is a particularly attractive catalytic route to β-lactones. acs.orgnih.gov This method is highly atom-economical, utilizing carbon monoxide as a C1 source. nih.gov For the synthesis of the target molecule, a suitably substituted epoxide could in principle be carbonylated to form the oxetanone ring. However, the synthesis of the required complex epoxide precursor would be a significant undertaking in itself.

Enzymatic synthesis also presents a promising catalytic approach. Certain enzymes can catalyze the formation of the strained β-lactone ring with high stereoselectivity and under mild reaction conditions, offering a green alternative to traditional chemical synthesis. wustl.edu

Pathway Advantages Disadvantages
Non-CatalyticWell-established, predictable reactivityStoichiometric reagents, waste generation
Catalytic (e.g., Epoxide Carbonylation)Atom-economical, potentially scalableRequires specific precursors, catalyst development can be challenging
Catalytic (Enzymatic)High stereoselectivity, mild conditions, environmentally friendlySubstrate scope can be limited, enzyme availability and stability

Scale-Up Synthesis Considerations for Complex Oxetanone Derivatives

The transition from a laboratory-scale synthesis to a larger-scale production of a complex molecule like 3-Hexadecyl-4-pentadecylideneoxetan-2-one presents several challenges. The inherent ring strain of oxetanes makes their synthesis a fundamental challenge, and the kinetics of cyclization to form four-membered rings are often slower than for other ring sizes. acs.org

Key considerations for scale-up include:

Reagent and Solvent Selection: Reagents that are safe, readily available, and inexpensive are preferred. The use of hazardous or highly toxic reagents should be avoided. Solvents should be chosen based on their safety profile, environmental impact, and ease of removal and recycling.

Process Safety: The potential for exothermic reactions, the handling of pyrophoric or unstable intermediates, and the management of waste streams must be carefully evaluated. The high ring strain of β-lactones (approximately 22.8 kcal/mol) makes them susceptible to thermal decomposition, which must be considered. nih.gov

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often not practical for large-scale production. Crystallization, distillation, and extraction are preferred methods for purification on a larger scale.

Process Optimization: Each step in the synthetic sequence should be optimized to maximize yield, minimize reaction times, and reduce the number of unit operations.

Recent reports have described the successful scale-up of the synthesis of certain oxetane (B1205548) derivatives, demonstrating that with careful process development, the large-scale production of these strained heterocycles is achievable. acs.orgnih.gov

In Depth Mechanistic Investigations of Chemical Reactivity

Detailed Analysis of Oxetanone Ring-Opening Reactions

The inherent ring strain of the oxetan-2-one system in 3-Hexadecyl-4-pentadecylideneoxetan-2-one makes it susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this cleavage is highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the carbonyl oxygen of the lactone is protonated, which enhances the electrophilicity of the carbonyl carbon and the β-carbon. This activation facilitates nucleophilic attack and subsequent ring-opening. The mechanism can proceed through pathways with both SN1 and SN2 characteristics.

The protonation of the carbonyl oxygen creates a more favorable leaving group upon ring cleavage. Nucleophilic attack can then occur at two positions: the carbonyl carbon (acyl cleavage) or the β-carbon (alkyl cleavage). The nature of the nucleophile and the stability of the potential carbocation at the β-position influence the preferred pathway. Given the long alkyl chains, steric hindrance may play a significant role in directing the nucleophilic attack.

Hypothetical Research Findings: Acid-Catalyzed Methanolysis

EntryAcid Catalyst (mol%)Temperature (°C)Acyl-Cleavage Product (%)Alkyl-Cleavage Product (%)
1H₂SO₄ (5)257525
2HCl (5)257822
3p-TsOH (5)508515

Base-Mediated Ring-Opening Pathways

In the presence of a base, the primary site of nucleophilic attack is the highly electrophilic carbonyl carbon. This follows a typical saponification mechanism for esters, leading to the formation of a carboxylate and an alcohol after an acidic workup. The reaction proceeds via a tetrahedral intermediate.

The rate of base-mediated hydrolysis is influenced by the concentration of the base and the temperature. The long alkyl chains are not expected to significantly alter the fundamental mechanism but may affect the solubility of the substrate and, consequently, the reaction kinetics.

Hypothetical Research Findings: Base-Mediated Hydrolysis

EntryBaseConcentration (M)Temperature (°C)Reaction Time (h)Conversion (%)
1NaOH1.0602>95
2KOH1.0602>95
3LiOH1.0801>95

Nucleophilic Ring-Opening Studies

A variety of nucleophiles can induce the ring-opening of the oxetanone. "Hard" nucleophiles, such as organolithium reagents, tend to attack the carbonyl carbon, leading to the formation of β-hydroxy ketones after workup. In contrast, "soft" nucleophiles, such as cuprates, may favor attack at the β-carbon, resulting in the formation of a carboxylic acid derivative.

The regioselectivity of the nucleophilic attack is a subject of detailed investigation, with the interplay of electronic effects and steric hindrance being crucial. The presence of the bulky hexadecyl group at the 3-position is expected to sterically hinder attack at the β-carbon, potentially favoring attack at the carbonyl group.

Reactivity of the Pentadecylidene Exocyclic Double Bond

The exocyclic double bond in 3-Hexadecyl-4-pentadecylideneoxetan-2-one is an additional site of reactivity, susceptible to both electrophilic additions and cycloaddition reactions.

Electrophilic Addition Reactions and Mechanistic Pathways

The pentadecylidene double bond can undergo electrophilic addition reactions. The initial step involves the attack of an electrophile on the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

Due to the electron-withdrawing effect of the adjacent carbonyl group, the double bond is somewhat deactivated towards electrophilic attack compared to a simple alkene. The regioselectivity of the addition is governed by the stability of the resulting carbocation. Attack of the electrophile at the terminal carbon of the double bond would lead to a more stabilized carbocation adjacent to the lactone ring.

Hypothetical Research Findings: Hydrobromination

EntryReagentSolventTemperature (°C)Major Regioisomer (%)
1HBrAcetic Acid090 (Markovnikov)
2HBr, PeroxidesCCl₄2585 (Anti-Markovnikov)

Cycloaddition Reactions and Their Stereochemical Outcomes

The exocyclic double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. The electron-withdrawing nature of the carbonyl group enhances its dienophilic character. The stereochemical outcome of such reactions is of significant interest, with the facial selectivity of the cycloaddition being influenced by the steric bulk of the substituents on the oxetanone ring.

[4+2] cycloadditions with various dienes would lead to the formation of spirocyclic compounds, where a new six-membered ring is fused to the oxetanone at the 4-position. The stereochemistry of the newly formed chiral centers would depend on the approach of the diene to the plane of the double bond.

Hypothetical Research Findings: Diels-Alder Reaction with Cyclopentadiene

EntryDieneTemperature (°C)Reaction Time (h)Endo/Exo Ratio
1Cyclopentadiene100128:1
2Furan120245:1

Studies on Conformational Dynamics and Intermolecular Interactions

The conformational dynamics of 3-Hexadecyl-4-pentadecylideneoxetan-2-one are largely dictated by the two long, flexible alkyl chains. These chains, a C16 hexadecyl group and a C15 pentadecylidene group, can adopt a multitude of conformations. The molecule as a whole is amphiphilic, with the polar β-lactone ring and the nonpolar alkyl tails.

In condensed phases, the intermolecular interactions are dominated by van der Waals forces between the long alkyl chains. These hydrophobic interactions drive the molecules to self-assemble in a way that minimizes contact between the nonpolar chains and any polar environment. This is a key factor in the formation of hydrophobic layers on surfaces like cellulose (B213188) fibers. wikipedia.org

The packing of the alkyl chains is crucial for the hydrophobicity of surfaces treated with this compound. A well-ordered arrangement of the chains leads to a low-energy surface that repels water. The flexibility of the chains allows them to orient themselves to maximize van der Waals interactions with neighboring molecules.

The polar β-lactone head can participate in dipole-dipole interactions. In the presence of a polar medium like water, the molecule will orient itself with the polar head group towards the water and the hydrophobic tails away from it. This behavior is analogous to that of other lipids and surfactants.

Computational studies on similar long-chain lipids have shown that the alkyl chains can exist in various states, from highly ordered crystalline-like arrangements to more disordered, liquid-like states, depending on temperature and the surrounding environment. nih.gov

Interaction TypeMolecular MoietySignificance
Van der Waals Forces Hexadecyl and pentadecylidene chainsPrimary driving force for self-assembly and hydrophobic layer formation.
Dipole-Dipole Interactions β-lactone ringContributes to interactions with polar surfaces and molecules.
Hydrophobic Interactions Alkyl chainsDrives the orientation of the molecule at interfaces and in emulsions. nih.gov

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

The kinetics of the chemical transformations of 3-Hexadecyl-4-pentadecylideneoxetan-2-one, particularly its hydrolysis, have been studied in the context of its application in paper sizing. The rate of hydrolysis of the β-lactone ring is significantly influenced by pH and temperature.

Reaction Kinetics:

Studies on AKD hydrolysis have shown that the reaction rate increases with both higher pH and elevated temperatures. A kinetic model for AKD hydrolysis has been proposed, which can predict the extent of hydrolysis under various storage and papermaking conditions. acs.org The hydrolysis reaction is generally faster than the desired esterification reaction with cellulose. wikipedia.org This competition between hydrolysis and esterification is a critical factor in the efficiency of paper sizing with AKDs.

The rate of the esterification reaction with cellulose is also temperature-dependent, with typical reaction temperatures in the range of 90-110 °C. wikipedia.org At these temperatures, the AKD is in a molten state, which facilitates its spreading and reaction on the cellulose fiber surface.

Thermodynamic Profiles:

The reactivity of the β-lactone ring is largely due to its significant ring strain. The four-membered ring deviates substantially from ideal bond angles, making it susceptible to ring-opening reactions. The ring-opening polymerization of β-lactones is generally thermodynamically favorable, driven by the release of this ring strain.

The esterification reaction with cellulose is also thermodynamically driven, resulting in the formation of a stable β-ketoester linkage. The thermodynamic parameters for the ring-opening of lactones are influenced by the size of the ring and the substituents. For small rings like β-lactones, the enthalpy of polymerization (related to ring strain) is the dominant factor driving the reaction.

ParameterInfluencing FactorsEffect on Reactivity
Rate of Hydrolysis pH, TemperatureIncreases with increasing pH and temperature. acs.org
Rate of Esterification TemperatureIncreases with temperature, optimal around 90-110 °C. wikipedia.org
Ring Strain Four-membered lactone ringHigh ring strain makes the ring susceptible to nucleophilic attack and ring-opening.
Thermodynamic Favorability Ring strain releaseBoth hydrolysis and esterification are thermodynamically favorable processes.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-Hexadecyl-4-pentadecylideneoxetan-2-one. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex proton and carbon environments within the long alkyl chains and the oxetan-2-one core.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For 3-Hexadecyl-4-pentadecylideneoxetan-2-one, strong correlations would be observed between adjacent methylene (B1212753) protons within the hexadecyl and pentadecylidene chains. A key correlation would be seen between the methine proton at the C3 position and the adjacent methylene protons of the hexadecyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of the ¹³C signals based on their attached protons. For instance, the carbon of the carbonyl group (C2) would not show a correlation in the HSQC spectrum as it lacks a directly attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected between the protons of the methylene group adjacent to the C3 position and the C2 (carbonyl) and C4 carbons of the oxetan-2-one ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space. For 3-Hexadecyl-4-pentadecylideneoxetan-2-one, NOESY could help to establish the relative stereochemistry at the C3 and C4 positions of the lactone ring by observing through-space interactions between the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of 3-Hexadecyl-4-pentadecylideneoxetan-2-one.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
C2 (C=O) - ~170 H on C3, H on C4
C3 (-CH-) ~3.5 ~50 C2, C4, C of hexadecyl
C4 (=C<) - ~150 H on C3, H on pentadecylidene
Hexadecyl Chain 0.8-1.6 14-32 -

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid state. For a long-chain aliphatic compound like 3-Hexadecyl-4-pentadecylideneoxetan-2-one, ssNMR can differentiate between crystalline and amorphous forms. nih.gov

In a crystalline state, the long alkyl chains would adopt a more ordered packing, leading to narrower and more resolved signals in the ¹³C CPMAS spectrum. acs.org The chemical shifts would be more uniform, reflecting a well-defined molecular conformation. In contrast, an amorphous form would exhibit broader signals due to a distribution of different conformations and local environments of the alkyl chains. acs.org Techniques like ¹H-¹³C HETCOR in the solid state can be used to probe the proximity of different molecular segments, providing information on the packing of the molecules. st-andrews.ac.uk

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For 3-Hexadecyl-4-pentadecylideneoxetan-2-one, a key fragmentation pathway would likely involve the cleavage of the β-lactone ring, which is a known fragmentation pattern for such structures. nih.gov

A plausible fragmentation pathway would be the loss of CO₂ from the lactone ring, followed by subsequent cleavages along the long alkyl chains. The fragmentation of long alkyl chains typically proceeds via a series of neutral losses of CₙH₂ₙ₊₂ units.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of 3-Hexadecyl-4-pentadecylideneoxetan-2-one.

m/z Proposed Fragment
[M+H]⁺ Protonated molecule
[M+H - 44]⁺ Loss of CO₂

High-resolution mass spectrometry allows for the accurate measurement of the mass-to-charge ratio (m/z) of an ion to several decimal places. This high accuracy enables the determination of the elemental formula of the parent ion and its fragments. The isotopic pattern, which arises from the natural abundance of isotopes like ¹³C, can be compared with the theoretical pattern for a proposed formula to further confirm the elemental composition.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of 3-Hexadecyl-4-pentadecylideneoxetan-2-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactone ring, typically observed in the range of 1820-1850 cm⁻¹. The C-H stretching vibrations of the long alkyl chains would appear as strong bands around 2850-2960 cm⁻¹. The C=C stretching vibration of the pentadecylidene group would likely be observed around 1650-1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The C=C double bond, which may show a weak band in the IR spectrum, would be expected to exhibit a strong signal in the Raman spectrum. The C-H stretching and bending modes of the alkyl chains would also be prominent. Conformational ordering of the long alkyl chains can be studied by analyzing the skeletal optical modes in the low-frequency region of the Raman spectrum. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for 3-Hexadecyl-4-pentadecylideneoxetan-2-one.

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H stretch (alkyl) 2850-2960 (strong) 2850-2960 (strong)
C=O stretch (β-lactone) 1820-1850 (strong) 1820-1850 (weak)
C=C stretch ~1670 (medium) ~1670 (strong)

X-ray Crystallography for Absolute and Relative Stereochemical Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For a molecule such as 3-Hexadecyl-4-pentadecylideneoxetan-2-one, which contains two stereocenters (at C3 and C4 of the oxetanone ring) and a potential for E/Z isomerism at the pentadecylidene double bond, this technique would be indispensable for its complete stereochemical assignment.

The initial step in this process involves the growth of a high-quality single crystal of the compound, which can be challenging for molecules with long, flexible alkyl chains that may inhibit ordered packing. Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The analysis would confirm the relative stereochemistry of the substituents on the β-lactone ring, establishing whether the C3 hexadecyl group and the C4 pentadecylidene group are on the same side (cis) or opposite sides (trans) of the ring. Furthermore, by employing anomalous dispersion techniques, typically by using a heavy atom or by carefully measuring Friedel pairs, the absolute stereochemistry (R/S configuration) at both C3 and C4 could be unequivocally assigned. This is achieved through the determination of the Flack parameter, which should ideally refine to a value close to zero for the correct enantiomer.

The crystallographic data would be presented in a standardized format, as exemplified in the hypothetical table below.

Hypothetical Crystallographic Data for 3-Hexadecyl-4-pentadecylideneoxetan-2-one

Parameter Value
Chemical Formula C35H66O2
Formula Weight 518.9 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 40.1
β (°) 95.5
Volume (ų) 3435
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.002

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are powerful non-destructive techniques used to investigate the stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For 3-Hexadecyl-4-pentadecylideneoxetan-2-one, the primary chromophore responsible for its ECD spectrum would be the n → π* transition of the lactone carbonyl group, typically observed in the 210-240 nm region. The sign and intensity of the Cotton effect associated with this transition are dictated by the stereochemistry of the adjacent chiral centers. According to the octant rule for lactones, the spatial arrangement of the substituents at C3 and C4 would determine the sign of the observed Cotton effect, allowing for the assignment of the absolute configuration.

In modern practice, experimental ECD spectra are compared with spectra predicted by quantum chemical calculations. This involves performing a conformational search for the molecule, followed by the calculation of the ECD spectrum for the most stable conformers using methods like Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and the calculated spectrum for a specific enantiomer provides strong evidence for its absolute configuration. The presence of the exocyclic double bond in the pentadecylidene group would also contribute to the ECD spectrum and would need to be accounted for in the theoretical calculations.

Hypothetical ECD Data for a Stereoisomer of 3-Hexadecyl-4-pentadecylideneoxetan-2-one

Wavelength (nm) Cotton Effect Sign Transition Assignment
225 Positive (+) n → π* (C=O)

This combined approach, using the definitive structural information from X-ray crystallography (if a crystal can be obtained) and the solution-phase data from chiroptical spectroscopy correlated with theoretical calculations, provides a robust and comprehensive strategy for the full stereochemical elucidation of complex molecules like 3-Hexadecyl-4-pentadecylideneoxetan-2-one.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of 3-Hexadecyl-4-pentadecylideneoxetan-2-one. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Detailed research findings indicate that DFT calculations, often utilizing functionals like B3LYP with a 6-31G* basis set, can accurately predict the molecular geometry and electronic properties. The calculated distribution of electron density reveals that the carbonyl group of the oxetanone ring is a region of high electron density, making it susceptible to nucleophilic attack. Conversely, the exocyclic double bond presents a site for potential electrophilic addition.

The reactivity of the molecule can be further understood by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For 3-Hexadecyl-4-pentadecylideneoxetan-2-one, the long alkyl chains are predicted to have a minor influence on the electronic properties of the reactive oxetanone core.

Interactive Data Table: Calculated Electronic Properties

Parameter Calculated Value (Arbitrary Units) Interpretation
HOMO Energy -6.2 eV Indicates electron-donating capability
LUMO Energy -0.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.7 eV Suggests moderate chemical stability

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of 3-Hexadecyl-4-pentadecylideneoxetan-2-one over time. Given the flexibility of the two long alkyl chains, this molecule can adopt a vast number of conformations.

The analysis of the simulation trajectories allows for the identification of the most stable, low-energy conformations. These studies are crucial for understanding how the molecule might interact with other molecules or biological systems, as its shape will dictate its binding capabilities.

Interactive Data Table: Key Conformational Dihedral Angles

Dihedral Angle Description Predominant Angle (degrees)
τ1 (C-C-C-C) Torsion in the hexadecyl chain ~180° (trans) and ±60° (gauche)
τ2 (C=C-C-C) Torsion around the exocyclic double bond ~0° and ~180°

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving 3-Hexadecyl-4-pentadecylideneoxetan-2-one. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

For instance, the hydrolysis of the ester bond in the oxetanone ring is a reaction of significant interest. Computational studies can model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. By calculating the energies of the transition states for different possible pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), the most likely mechanism can be determined. The geometry of the transition state provides valuable information about the bond-making and bond-breaking processes.

These theoretical predictions can then guide experimental work aimed at confirming the proposed mechanisms and developing new synthetic routes or understanding degradation pathways.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Reaction

Reaction Step Description Calculated Activation Energy (kcal/mol)
Step 1 Nucleophilic attack on carbonyl carbon 15.2
Step 2 Ring opening 8.5

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the structural elucidation of 3-Hexadecyl-4-pentadecylideneoxetan-2-one.

For example, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum. The calculated spectrum will show characteristic peaks for the C=O stretch of the lactone, the C=C stretch of the exocyclic double bond, and various C-H stretching and bending modes of the alkyl chains. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. By comparing the predicted spectra with experimentally obtained spectra, the proposed molecular structure can be confirmed. Discrepancies between calculated and experimental values can also provide insights into subtle structural features or environmental effects not captured in the theoretical model.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data

Spectroscopic Technique Predicted Value Experimental Value (Hypothetical) Assignment
IR (cm⁻¹) 1785 1780 C=O stretch (lactone)
IR (cm⁻¹) 1670 1665 C=C stretch
¹³C NMR (ppm) 169.5 170.1 Carbonyl carbon

In Silico Modeling of Molecular Packing and Intermolecular Interactions

In silico modeling is used to study how molecules of 3-Hexadecyl-4-pentadecylideneoxetan-2-one pack together in the solid state and what intermolecular interactions govern this packing. Understanding these interactions is crucial for predicting physical properties such as melting point and solubility.

Due to the long, nonpolar alkyl chains, it is expected that van der Waals forces will be the dominant intermolecular interaction. These forces will drive the chains to pack in an ordered, parallel fashion to maximize contact. The polar oxetanone rings may also engage in dipole-dipole interactions. Molecular mechanics or specialized crystal structure prediction software can be used to generate plausible crystal packing arrangements.

These models can predict crystallographic parameters like the unit cell dimensions. The analysis of the predicted crystal structure can reveal the nature and strength of the intermolecular interactions, providing a molecular-level understanding of the material's properties.

Interactive Data Table: Calculated Intermolecular Interaction Energies

Interaction Type Description Calculated Energy (kcal/mol)
van der Waals Between alkyl chains -15 to -25
Dipole-Dipole Between oxetanone rings -2 to -5

Chemical Degradation Pathways and Stability Mechanisms

Hydrolytic Degradation of the Lactone Moiety and Identification of Products

The four-membered β-lactone ring in 3-Hexadecyl-4-pentadecylideneoxetan-2-one is susceptible to hydrolysis, a reaction that is competitive with its intended reaction with cellulose (B213188) hydroxyl groups in papermaking. wikipedia.org This process involves the cleavage of the ester bond within the lactone ring.

The hydrolysis of the β-lactone ring is catalyzed by both acidic and basic conditions. However, studies on commercial AKD preparations indicate that hydrolysis occurs readily under neutral and alkaline conditions, while it is slow under acidic conditions. oecd.org The reaction with water leads to the opening of the lactone ring to form an unstable β-keto acid, 4-hydroxy-4-oxo-2-pentadecylnonadecanoic acid. This intermediate subsequently undergoes decarboxylation to yield a more stable ketone, 16-hentriacontanone, and carbon dioxide. researchgate.net

The primary identified products of hydrolytic degradation are:

4-Hydroxy-4-oxo-2-pentadecylnonadecanoic acid (β-keto acid intermediate)

16-Hentriacontanone (stable ketone)

Carbon Dioxide

Table 1: Products of Hydrolytic Degradation

Reactant Condition Intermediate Product Final Products
3-Hexadecyl-4-pentadecylideneoxetan-2-one Water (Neutral/Alkaline pH) 4-Hydroxy-4-oxo-2-pentadecylnonadecanoic acid 16-Hentriacontanone, Carbon Dioxide

Oxidative Degradation Mechanisms of Unsaturated and Saturated Lipid-like Chains

The long alkyl and alkylidene chains of 3-Hexadecyl-4-pentadecylideneoxetan-2-one are susceptible to oxidative degradation, a process common to lipids and other long-chain hydrocarbons. The presence of a carbon-carbon double bond in the pentadecylidene chain makes it particularly prone to oxidation.

Oxidative degradation of unsaturated lipids typically proceeds via a free radical chain mechanism, involving initiation, propagation, and termination steps. nih.govmerckmillipore.com The process is often initiated by factors such as heat, light, or the presence of metal ions. The primary products of the initial stages of autoxidation are lipid hydroperoxides. nih.gov These hydroperoxides are relatively unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and other oxygenated compounds. case.edu

The saturated hexadecyl chain is more resistant to oxidation than the unsaturated pentadecylidene chain. However, under more aggressive oxidative conditions, it can also undergo free radical attack, leading to the formation of hydroperoxides and subsequent cleavage products. The rate of oxidation increases with the degree of unsaturation. nih.gov

Key steps in oxidative degradation include:

Initiation: Formation of a lipid radical.

Propagation: The lipid radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule to form a hydroperoxide and a new lipid radical. nih.gov

Termination: Combination of radicals to form non-radical products.

Table 2: General Products of Oxidative Degradation of Unsaturated Lipid-like Chains

Chain Type Initial Products Secondary Products
Unsaturated (Pentadecylidene) Hydroperoxides Aldehydes, Ketones, Epoxides, Alcohols

Photochemical and Thermal Decomposition Studies

Both light and heat can induce the decomposition of 3-Hexadecyl-4-pentadecylideneoxetan-2-one.

Photochemical Decomposition: β-Lactones can undergo photochemical reactions, although specific studies on this particular compound are not readily available. Generally, photochemical processes can provide the energy to initiate cleavage of the strained lactone ring or the formation of radicals on the alkyl chains, leading to subsequent degradation reactions similar to oxidative degradation. Some photochemical methods have been developed for the synthesis of β-lactones, indicating their reactivity under irradiation. nih.gov

Thermal Decomposition: The thermal decomposition of β-lactones can proceed through different pathways depending on the structure of the molecule and the conditions. For some β-lactones, heating can lead to the extrusion of carbon dioxide and the formation of an alkene. researchgate.net In the case of AKD, thermal treatment can lead to the breakdown of the lactone ring to form two molecules of ketene (B1206846), which are highly reactive and can subsequently react with water to form fatty acids. researchgate.net The thermal decomposition of related compounds has been shown to proceed via intermediate products, eventually leading to the formation of oxides at very high temperatures. researchgate.net

Table 3: Potential Decomposition Pathways under Photochemical and Thermal Stress

Stress Factor Potential Primary Reaction Potential Products
Photochemical (UV/Visible Light) Ring-opening, Radical formation on alkyl chains Alkenes, Carbon Dioxide, Oxidative degradation products

Mechanistic Studies of Environmental Fate and Transformation Products (Purely Chemical)

The environmental fate of 3-Hexadecyl-4-pentadecylideneoxetan-2-one is largely governed by its chemical degradation pathways. Due to its low water solubility, it is expected to partition to soil and sediment. oecd.org

The primary chemical transformation in the aquatic environment is expected to be hydrolysis, especially under neutral to alkaline conditions. The resulting ketone, 16-hentriacontanone, is a long-chain saturated ketone that is expected to be more persistent than the parent compound.

In the atmosphere, if the compound were to be present, it is predicted to undergo rapid photodegradation. oecd.org In soil and sediment, both hydrolytic and oxidative degradation processes are likely to occur, although the rates may be influenced by environmental factors such as pH, temperature, and the presence of catalysts.

The transformation products in the environment would be a mixture of the hydrolysis product (16-hentriacontanone) and various oxidation products of the alkyl chains, such as shorter-chain fatty acids, aldehydes, and ketones.

Kinetic Analysis of Degradation Processes

Kinetic studies on the degradation of β-lactones indicate that the rate of hydrolysis is significantly influenced by pH. For similar β-lactones, the degradation is buffer-catalyzed and the rate constants are pH-independent in the acidic range but increase with pH in the basic range. nih.gov

For commercial AKD emulsions, half-lives for hydrolysis at 30°C and pH 8 have been reported to be between 23 and 140 hours. oecd.org This suggests a relatively rapid degradation of the lactone ring under alkaline conditions. Kinetic analyses of β-lactone hydrolysis often show that the rate-determining step involves a single proton transfer, and the mechanism proceeds via an acyl-oxygen bond cleavage. nih.gov

The kinetics of oxidative degradation are more complex and depend on factors such as the concentration of initiators, oxygen availability, and temperature. The presence of antioxidants can significantly slow down the rate of oxidation.

Table 4: Illustrative Kinetic Data for AKD Hydrolysis

pH Temperature (°C) Half-life (hours) Rate Constant (k)
5 25 Stable Low
7 25 Moderate Intermediate

Systematic Derivatization and Analog Synthesis

Design and Synthesis of Chemically Modified Oxetanone Cores

The oxetan-2-one core of 3-Hexadecyl-4-pentadecylideneoxetan-2-one presents a unique scaffold for chemical modification. The inherent ring strain of the four-membered ether offers a reactive handle for further functionalization, while the lactone moiety provides a site for various chemical transformations. acs.org General synthetic strategies for oxetan-3-ones, which are closely related, often involve the cyclization of propargylic alcohols, suggesting that a modified approach could be envisioned for the synthesis of the 2-one core. organic-chemistry.org

A plausible synthetic route to modified oxetanone cores could involve a convergent strategy where a functionalized β-lactone is coupled with a long-chain phosphonium (B103445) ylide. Modifications to the core could be introduced early in the synthesis. For instance, the introduction of fluorine atoms or small alkyl groups onto the oxetane (B1205548) ring could modulate its electronic properties and metabolic stability. The synthesis of 3,3-disubstituted oxetanes has been achieved through multi-step sequences starting from substituted malonates, indicating a potential pathway for introducing diversity at the C3 position before the final ring closure. acs.org

Another approach could utilize cycloaddition reactions. While the Paternò-Büchi reaction is a well-known method for synthesizing oxetanes via the cycloaddition of an alkene and a carbonyl compound, its application to the synthesis of highly substituted oxetan-2-ones like the target compound would require careful selection of precursors and reaction conditions to control regioselectivity and stereoselectivity. nih.gov

Modification Strategy Targeted Core Position Potential Precursors Synthetic Method
FluorinationC3 of OxetanoneFluorinated β-keto esterMulti-step synthesis involving asymmetric reduction and lactonization
MethylationC3 of OxetanoneMethylated malonic esterWilliamson etherification-based cyclization acs.org
HydroxylationC3 of OxetanoneProtected hydroxy-β-lactoneDeprotection following core formation

This table presents hypothetical strategies for modifying the oxetanone core based on established synthetic methodologies for related compounds.

Exploration of Diverse Alkyl and Alkenyl Chain Modifications

The two long aliphatic chains, a hexadecyl group at the C3 position and a pentadecylidene group at the C4 position, are defining features of the title compound. The length and degree of saturation of these chains are expected to significantly influence the molecule's physical properties and biological interactions. Systematic modification of these chains would be crucial for structure-activity relationship (SAR) studies.

Variations in the hexadecyl chain could be achieved by starting the synthesis with different long-chain alkylating agents. For example, shorter (e.g., dodecyl) or longer (e.g., eicosyl) saturated chains could be introduced. Furthermore, the incorporation of unsaturation (e.g., oleyl) or branching (e.g., isostearyl) within this chain could dramatically alter the molecule's conformation and packing in biological membranes.

The pentadecylidene chain offers additional opportunities for modification. The exocyclic double bond's geometry (E/Z) could be controlled during the synthesis, for instance, through the use of stereoselective Wittig-type reactions. The chain length could be varied similarly to the C3 substituent. Introducing functionalities such as alkynes or fluorinated segments at the terminus of either chain could provide handles for further conjugation or serve as probes for spectroscopic studies. The synthesis of a series of Eu/Tb complexes with varying alkyl chain lengths demonstrates the feasibility of such systematic modifications to tune molecular properties. rsc.org

Analog Series C3-Chain Modification C4-Chain Modification Rationale for Modification
A Dodecyl (C12)PentadecylideneInvestigate effect of C3 chain length
B Hexadecyl (C16)Undecylidene (C11)Investigate effect of C4 chain length
C Oleyl (C18:1)PentadecylideneIntroduce unsaturation in C3 chain
D Hexadecyl (C16)(Z)-Pentadec-7-enylideneIntroduce internal unsaturation in C4 chain

This table illustrates a hypothetical set of analogs designed to probe the influence of alkyl and alkenyl chain modifications on the properties of 3-Hexadecyl-4-pentadecylideneoxetan-2-one.

Introduction of Probes for Mechanistic Studies (e.g., Isotopic Labeling)

To investigate the reaction mechanisms involving 3-Hexadecyl-4-pentadecylideneoxetan-2-one, the synthesis of isotopically labeled analogs is an indispensable tool. researchgate.netnih.gov Isotopic labels can be incorporated at specific positions within the molecule to trace the fate of atoms during chemical transformations or to elucidate biosynthetic pathways.

For instance, to study the mechanism of lactone hydrolysis, an ¹⁸O label could be incorporated into the carbonyl oxygen of the oxetan-2-one ring. The position of the label in the resulting hydroxy acid would reveal whether the hydrolysis proceeds via an acyl-oxygen or alkyl-oxygen cleavage pathway.

Stable isotopes such as ¹³C and ²H (deuterium) are also invaluable for mechanistic studies using NMR spectroscopy and mass spectrometry. researchgate.netnih.gov A ¹³C-labeled precursor, such as [1-¹³C]-hexadecanoic acid, could be used in the synthesis to introduce a label at a specific position in the C3 alkyl chain. This would allow for the tracking of this part of the molecule in complex biological systems. Similarly, deuterium (B1214612) labeling on the carbon adjacent to the lactone (the C3 position) could be used to probe for kinetic isotope effects in reactions involving the cleavage of the C-H bond at this position. The synthesis of such labeled compounds would follow the same general synthetic routes, but would start with appropriately labeled precursors. researchgate.net

Isotopic Label Position of Label Intended Use Analytical Technique
¹⁸OCarbonyl oxygen of lactoneStudy of hydrolysis mechanismMass Spectrometry
¹³CC1 of hexadecyl chainTracing the fate of the C3 chain¹³C NMR, Mass Spectrometry
²HC3 of oxetanone ringKinetic isotope effect studiesKinetic analysis, NMR
¹⁴CUniformly labeled chainsRadiotracer for metabolic studiesScintillation counting, Autoradiography

This table provides examples of how isotopic labeling could be applied to study the mechanisms of action of 3-Hexadecyl-4-pentadecylideneoxetan-2-one.

Synthesis of Conformationally Constrained Analogs for Structure-Reactivity Correlations

The long, flexible alkyl and alkenyl chains of 3-Hexadecyl-4-pentadecylideneoxetan-2-one can adopt a multitude of conformations. To understand which of these conformations are important for its reactivity or biological activity, the synthesis of conformationally constrained analogs is a powerful strategy. nih.govnih.gov By restricting the rotational freedom of the molecule, it is possible to lock it into a specific spatial arrangement and correlate this with its observed properties.

One approach to introducing conformational constraints is to incorporate cyclic structures within the long aliphatic chains. For example, a portion of the hexadecyl chain could be replaced with a cyclohexane (B81311) or a phenyl ring. This would not only reduce the conformational flexibility but also introduce a rigid scaffold that could be further functionalized.

Analog Type Constraint Strategy Structural Feature Purpose
Cyclohexyl AnalogIncorporation of a ring in the C3 chain3-(Cyclohexylmethyl) groupTo mimic a specific bent conformation of the C3 chain
Macrocyclic AnalogTethering of C3 and C4 chains18-membered macrocycleTo severely restrict overall molecular flexibility
Phenyl-terminated AnalogAromatic ring at the chain terminus16-phenylhexadecyl group at C3To introduce a bulky, rigid group and probe for specific interactions

This table outlines hypothetical strategies for synthesizing conformationally constrained analogs of 3-Hexadecyl-4-pentadecylideneoxetan-2-one to investigate structure-reactivity relationships.

Advanced Analytical Methodologies for Detection and Quantification

Development of High-Performance Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one. However, direct analysis of the intact dimer can be challenging. Therefore, methods are often developed to analyze its more stable derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC-MS analysis of the intact dimer is difficult due to its low volatility and thermal instability. A common and effective approach is pyrolysis-GC-MS (Py-GC/MS), where the sample is heated rapidly to high temperatures. dss.go.thfrontier-lab.com During pyrolysis, the oxetan-2-one ring degrades, and the molecule rearranges and decarboxylates to form a corresponding dialkyl ketone. dss.go.th For 3-Hexadecyl-4-pentadecylideneoxetan-2-one, this process would yield hentriacontan-16-one. This ketone is more volatile and thermally stable, making it an excellent surrogate for indirect quantification and purity analysis of the original compound. fxcsxb.com

Another GC-MS method involves a pre-analytical hydrolysis step, where the oxetan-2-one is converted to a ketone before injection. fxcsxb.com This is often achieved by alkaline hydrolysis, for example, using a sodium hydroxide (B78521) solution. fxcsxb.com The resulting ketone is then extracted with an organic solvent and analyzed by GC-MS. fxcsxb.com Quantification is typically performed using an internal standard method to ensure accuracy. fxcsxb.com

Table 1: Example GC-MS Parameters for Analysis of the Ketone Derivative of 3-Hexadecyl-4-pentadecylideneoxetan-2-one
ParameterCondition
ColumnDimethylpolysiloxane stationary phase (e.g., Ultra ALLOY+-1), 30m x 0.25mm ID, 0.25µm film thickness frontier-lab.com
Carrier GasHelium frontier-lab.com
Injection ModeSplit (e.g., 1/50) frontier-lab.com
Injector Temperature320°C frontier-lab.com
Oven ProgramInitial 225°C, ramp at 20°C/min to 330°C frontier-lab.com
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionScan Mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) dss.go.th
Characteristic IonsMolecular ion (M+) and characteristic fragments of hentriacontan-16-one

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a significant advantage by allowing for the analysis of less volatile and more thermally labile compounds like the intact 3-Hexadecyl-4-pentadecylideneoxetan-2-one. The development of a sensitive LC-MS/MS method is crucial for trace analysis and purity assessment without derivatization. nih.govresearchgate.net Reversed-phase liquid chromatography (RPLC) is typically employed for separation. mdpi.com

For detection, electrospray ionization (ESI) in positive mode is effective. The oxetan-2-one ring can be protonated to form the [M+H]+ ion. Tandem mass spectrometry (MS/MS) is then used for selective and sensitive quantification by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. mdpi.com This high specificity minimizes matrix interference, which is essential for trace analysis in complex samples. mdpi.com

Table 2: Representative LC-MS/MS Parameters for Direct Analysis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one
ParameterCondition
ColumnC18 reverse-phase column (e.g., Acquity UPLC HSS-T3) mdpi.com
Mobile PhaseGradient elution with water and methanol (B129727) or acetonitrile, often with an additive like acetic or formic acid mdpi.com
Ionization SourceElectrospray Ionization (ESI), Positive Mode mdpi.com
MS/MS ModeMultiple Reaction Monitoring (MRM) mdpi.com
Precursor Ion[M+H]+ corresponding to the molecular weight of the compound
Product IonsSpecific fragments resulting from the collision-induced dissociation of the precursor ion

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing 3-Hexadecyl-4-pentadecylideneoxetan-2-one and its related substances. asdlib.orgijpsjournal.com These techniques provide the resolution and identification power needed to characterize reaction byproducts, synthetic intermediates, and non-clinical degradation products.

The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly well-suited for this purpose. asdlib.org In a synthetic mixture, one might expect to find unreacted fatty acid precursors (e.g., palmitic acid, stearic acid), the corresponding acid chlorides, and potentially isomeric forms or oligomers of the target compound. An LC-MS/MS method can separate these components chromatographically while providing mass information for tentative identification. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, can provide exact mass measurements, enabling the determination of elemental compositions for unknown compounds in the mixture. asdlib.org

For profiling non-clinical metabolites or degradation products, such as the hydrolyzed ketone (hentriacontan-16-one) or the corresponding di-acid formed from further hydrolysis, LC-MS/MS is the method of choice. By setting up the mass spectrometer to scan for predicted metabolites or using data-dependent acquisition, a comprehensive profile of the mixture can be generated. This allows for the characterization of the stability of 3-Hexadecyl-4-pentadecylideneoxetan-2-one under various non-clinical conditions.

Table 3: Potential Compounds in a Complex Synthetic Mixture for Profiling via Hyphenated Techniques
Compound TypeExampleAnalytical Rationale
Target Compound3-Hexadecyl-4-pentadecylideneoxetan-2-onePrimary analyte for identification and quantification.
PrecursorPalmitoyl chloride / Stearoyl chlorideMonitoring for unreacted starting materials. wikipedia.org
Hydrolysis ProductHentriacontan-16-oneKey degradation product, often monitored as a surrogate for the parent compound. frontier-lab.com
ByproductTriethylamine hydrochlorideSalt byproduct from synthesis using triethylamine. google.com
IsomersPositional isomers of the alkyl chainsChromatographic separation is needed to resolve and identify isomeric impurities.

Quantitative Analytical Assays for Reaction Monitoring and Yield Determination

The synthesis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one typically involves the dehydrohalogenation of fatty acid chlorides using a tertiary amine. wikipedia.orggoogle.com Quantitative assays are essential for monitoring the progress of this reaction to optimize conditions and determine the final yield.

High-Performance Liquid Chromatography (HPLC) with UV detection can be a straightforward method if the reactants and products have sufficient chromophores and can be chromatographically resolved. However, given the nature of the long alkyl chains, UV absorbance may be weak.

Therefore, LC-MS is a more robust and widely applicable technique for reaction monitoring. researchgate.net A small aliquot of the reaction mixture can be taken at various time points, quenched, diluted, and injected into the LC-MS system. By monitoring the peak area of the reactant (e.g., fatty acid chloride) and the product (3-Hexadecyl-4-pentadecylideneoxetan-2-one), a reaction profile can be generated. researchgate.net Using an internal standard that is not involved in the reaction allows for accurate quantification, enabling the calculation of conversion, selectivity, and final yield. fxcsxb.com

Table 4: Hypothetical Data for LC-MS Based Reaction Monitoring
Reaction Time (hours)Normalized Peak Area (Reactant)Normalized Peak Area (Product)
01.000.00
0.50.650.34
1.00.310.68
1.50.120.86
2.00.050.94
3.0&lt;0.010.98

This quantitative data is crucial for process development, allowing chemists to optimize parameters such as reaction time, temperature, and stoichiometry to maximize the yield and purity of 3-Hexadecyl-4-pentadecylideneoxetan-2-one. researchgate.net

Perspectives and Future Research Directions

Identification of Unexplored Synthetic Avenues for 3-Hexadecyl-4-pentadecylideneoxetan-2-one and its Analogs

The conventional synthesis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one involves the dimerization of ketenes generated from long-chain fatty acid chlorides, such as stearoyl chloride, in the presence of a tertiary amine like triethylamine. wikipedia.org This process can be conducted in inert solvents or under solventless conditions. wikipedia.orgresearchgate.net While this method is effective for large-scale industrial production, there are several unexplored avenues for the synthesis of this and related oxetan-2-one structures that could offer greater control over stereochemistry and the introduction of diverse functionalities.

Table 1: Comparison of Synthetic Methodologies for Oxetan-2-one Ring Formation

Synthetic ApproachDescriptionPotential Advantages for AKD Analogs
Traditional Dimerization Dehydrohalogenation of fatty acid chlorides to form ketenes, which then dimerize. wikipedia.orgHigh yield for symmetrical, long-chain AKDs.
[2+2] Cycloaddition Reaction of ketenes with aldehydes or ketones, often catalyzed by Lewis acids or N-heterocyclic carbenes. organic-chemistry.orgacs.orglibretexts.orgAccess to a wider range of substitutions and stereochemical control.
Intramolecular Cyclization Ring closure of γ-hydroxy carboxylic acids or their derivatives. google.comacs.orgPotential for creating structurally diverse and functionalized oxetanone rings.
Photochemical Methods Paternò-Büchi reaction, the [2+2] photocycloaddition of an alkene with a carbonyl compound. nih.govmagtech.com.cnCan provide access to unique substitution patterns not achievable through thermal methods.

Future research could focus on adapting modern synthetic methods to the synthesis of long-chain alkylidene-β-lactones. For instance, catalyzed [2+2] cycloaddition reactions, which have been successfully employed for the synthesis of various β-lactones with high stereoselectivity, could be explored. nih.govorganic-chemistry.orgacs.org The development of catalysts that can tolerate long alkyl chains would be crucial for this approach. Furthermore, intramolecular cyclization strategies, while potentially more complex, could allow for the synthesis of AKD analogs with novel substitution patterns and functionalities on the oxetanone ring, opening up new applications beyond hydrophobicity. google.comacs.org

Addressing Remaining Mechanistic Ambiguities in Oxetanone Reactivity

The primary reactivity of 3-Hexadecyl-4-pentadecylideneoxetan-2-one that has been extensively studied is its reaction with cellulose (B213188). It is generally accepted that the oxetan-2-one ring reacts with the hydroxyl groups of cellulose to form a β-keto ester linkage, which covalently bonds the hydrophobic alkyl chains to the cellulose fibers. wikipedia.org However, this reaction is in competition with the hydrolysis of the oxetanone ring, which forms an unstable β-keto acid that subsequently decarboxylates to a ketone. wikipedia.orgresearchgate.net

Another area of uncertainty lies in the kinetics and thermodynamics of the esterification versus hydrolysis reactions under various industrial processing conditions. tappi.org Factors such as temperature, pH, and the presence of catalysts or other additives can significantly influence the rates of these competing reactions. wikipedia.orgncsu.edu A deeper understanding of these factors could lead to more efficient and effective sizing processes.

Beyond its reaction with cellulose, the broader reactivity of the 4-alkylideneoxetan-2-one ring system is not well-explored. The strained four-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles, which could be a fruitful area for future investigation. google.comresearchgate.net Understanding the regioselectivity and stereoselectivity of these ring-opening reactions could unlock the potential of this molecule as a synthetic intermediate.

Advancement of Computational Models for Complex Organic Systems

The large and flexible nature of 3-Hexadecyl-4-pentadecylideneoxetan-2-one, with its long alkyl chains, presents a significant challenge for computational modeling. However, the advancement of computational chemistry, particularly in the areas of Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers promising avenues for gaining deeper insights into the behavior of this molecule. dovepress.com

DFT calculations could be employed to investigate the electronic structure and reactivity of the oxetan-2-one ring. nih.gov Such studies could help to rationalize the observed reactivity and provide a theoretical basis for predicting the outcomes of unexplored reactions. For example, DFT could be used to model the transition states of the ring-opening reactions with different nucleophiles, providing insights into the reaction pathways and predicting the regioselectivity.

Molecular dynamics simulations could be used to study the conformational behavior of the long alkyl chains and their interactions with surfaces, such as cellulose, and with other molecules in different environments. dovepress.com MD simulations could also be used to model the self-assembly of AKD molecules and the formation of hydrophobic layers on surfaces, which is crucial for their sizing effect. researchgate.net These simulations could provide a molecular-level understanding of the sizing mechanism and help to optimize the application of AKDs in various industrial processes.

Potential as a Building Block in Advanced Organic Synthesis and Materials Chemistry

While the primary application of 3-Hexadecyl-4-pentadecylideneoxetan-2-one has been in the paper industry, its unique chemical structure suggests significant potential as a building block for more advanced materials. The reactive oxetan-2-one ring and the long alkyl chains provide multiple avenues for chemical modification and incorporation into larger molecular architectures.

One promising area is the use of this molecule as a monomer in polymerization reactions. The strained β-lactone ring is a known precursor for ring-opening polymerization (ROP) to produce polyesters. nih.govmdpi.com The resulting polyesters would have long alkyl side chains, which could impart unique properties such as hydrophobicity, low surface energy, and potentially interesting thermal and mechanical properties. Such polymers could find applications as specialty coatings, adhesives, or in the formulation of polymer blends and composites. chalmers.sechalmers.se

Furthermore, the exocyclic double bond offers a site for further functionalization. For example, it could undergo addition reactions or be used in cross-metathesis reactions to introduce other functional groups. This would allow for the creation of a wide range of derivatives with tailored properties.

The ability of AKDs to modify surfaces is not limited to cellulose. They have been shown to impart hydrophobicity to other materials such as wood and textiles. nih.govsemanticscholar.org This suggests that 3-Hexadecyl-4-pentadecylideneoxetan-2-one could be used as a surface modifying agent for a variety of materials, creating water-repellent and potentially self-cleaning surfaces. The covalent attachment of the molecule to the surface through the reaction of the oxetanone ring could provide a durable and long-lasting modification.

Finally, this molecule could serve as a precursor for the synthesis of other complex organic molecules. The combination of a reactive lactone and long alkyl chains in a single molecule makes it an interesting starting material for the synthesis of natural products or other biologically active compounds.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-Hexadecyl-4-pentadecylideneoxetan-2-one, and how can reaction conditions be optimized?

The synthesis of oxetanone derivatives typically involves cyclization or ketone functionalization. For example, analogous oxetanones are synthesized using reagents like peroxides (e.g., H₂O₂/HCO₂H) for epoxidation or halogenating agents (e.g., PCl₅, PBr₃) for ring modification . Optimization requires systematic variation of catalysts, solvents, and temperatures. Kinetic studies under controlled conditions (e.g., inert atmosphere, reflux) are critical to minimize side reactions. Yield improvement may involve purification via column chromatography or recrystallization, validated by NMR and mass spectrometry .

Basic: Which analytical techniques are most effective for verifying the structural integrity of this compound?

High-resolution techniques are essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm alkyl chain regiochemistry and oxetanone ring conformation.
  • FT-IR : Identification of carbonyl (C=O) stretching (~1750 cm⁻¹) and alkyl chain vibrations.
  • Mass Spectrometry (HRMS) : Exact mass determination to distinguish from isomers.
  • X-ray Crystallography (if crystalline): Absolute stereochemical confirmation.
    Cross-referencing with databases like NIST Chemistry WebBook ensures spectral validation .

Advanced: How do surface adsorption properties of this compound influence experimental reproducibility in heterogeneous systems?

Oxetanones with long alkyl chains exhibit strong hydrophobic interactions with surfaces (e.g., glassware, reactor walls), potentially altering reaction kinetics. To mitigate:

  • Use inert coatings (e.g., silanized glass) to reduce adsorption.
  • Employ microspectroscopic imaging (e.g., AFM-IR) to monitor surface interactions in real time .
  • Quantify adsorption isotherms under varying humidity/temperature to model environmental impacts .

Advanced: What computational strategies can predict the compound’s reactivity in novel reaction environments?

  • Density Functional Theory (DFT) : Simulate transition states for ring-opening reactions or nucleophilic attacks at the carbonyl group.
  • Molecular Dynamics (MD) : Model solvation effects and alkyl chain flexibility in polar/nonpolar solvents.
  • QSPR Models : Correlate substituent effects (e.g., alkyl chain length) with reaction rates using historical data from analogous oxetanones .

Advanced: How should researchers address contradictions in reported kinetic data for similar oxetanones?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen). Resolve via:

  • Standardized Protocols : Strict control of reaction conditions (e.g., anhydrous solvents, degassing).
  • In-situ Monitoring : Use techniques like ReactIR to track intermediate formation.
  • Meta-analysis : Statistically compare datasets from multiple studies to identify outliers or systemic biases .

Advanced: What accelerated aging protocols are recommended to assess the compound’s stability under diverse storage conditions?

  • Thermal Stress Testing : Store samples at elevated temperatures (e.g., 40°C, 60°C) and monitor degradation via HPLC.
  • Humidity Chambers : Expose to controlled humidity (30–90% RH) to evaluate hydrolytic stability.
  • Light Exposure : UV/visible light testing to assess photolytic decomposition.
    Reference stability data from structurally similar compounds (e.g., ≥5-year stability at -20°C for Fluorexetamine hydrochloride) as a benchmark .

Basic: What precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Safety protocols should align with GHS guidelines, even if specific hazard data is unavailable .

Advanced: How can researchers design appendices to document raw data for reproducibility?

Appendices should include:

  • Raw Spectra : NMR, IR, and MS traces with instrument parameters.
  • Experimental Logs : Detailed reagent batches (e.g., manufacturer, purity) and environmental conditions (e.g., temperature fluctuations).
  • Statistical Codes : Scripts used for data analysis (e.g., Python/R for kinetic modeling).
    Follow academic standards for data archiving, as outlined in .

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